molecular formula C14H17N7 B6473919 2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2640897-82-9

2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6473919
CAS No.: 2640897-82-9
M. Wt: 283.33 g/mol
InChI Key: IYHSFDFYWPAWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole features a 2-methylimidazole moiety linked via a methylene bridge to an azetidine (4-membered nitrogen ring), which is substituted with a 1-methylpyrazolo[3,4-d]pyrimidine group. This heterocyclic architecture combines key pharmacophoric elements:

  • Imidazole: A 5-membered aromatic ring with two nitrogen atoms, often involved in hydrogen bonding and π-π interactions in drug-target complexes.
  • Pyrazolo[3,4-d]pyrimidine: A bicyclic scaffold prevalent in kinase inhibitors due to its ability to mimic purine bases .

Properties

IUPAC Name

1-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7/c1-10-15-3-4-20(10)6-11-7-21(8-11)14-12-5-18-19(2)13(12)16-9-17-14/h3-5,9,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHSFDFYWPAWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

  • Key Features: Azetidine linker: Enhances rigidity and may improve binding pocket compatibility compared to bulkier or more flexible linkers (e.g., piperidine). Pyrazolo[3,4-d]pyrimidine core: A known ATP-binding site competitor in kinases .

Analog 1 : 4-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Aniline ()**

  • Structure : Pyrazolo[3,4-d]pyrimidine linked via an ether bond to an aniline group.
  • Key Differences :
    • Ether linkage : Reduces conformational rigidity compared to the azetidine bridge.
    • Aniline substituent : Introduces a primary amine, which may improve solubility but could also increase metabolic instability.
  • Activity : Evaluated as a RAF inhibitor, with IC₅₀ values comparable to sorafenib .

Analog 2 : 1-{1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperidin-4-one ()**

  • Structure : Pyrazolo[3,4-d]pyrimidine attached to a piperidin-4-one ring.
  • Key Differences :
    • Piperidine ring : A 6-membered ring offering greater flexibility but reduced steric precision compared to azetidine.
    • Ketone group : May participate in hydrogen bonding but introduces metabolic susceptibility (e.g., reduction to alcohol).

Analog 3 : 4-(1-Azetidinyl)-1-Methyl-3-{1-Methyl-5-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazol-4-yl}-1H-Pyrazolo[3,4-d]Pyrimidine ()**

  • Structure : Shares the azetidine-pyrazolopyrimidine core but includes a trifluoromethylphenyl group on the pyrazole.
  • Implications : The trifluoromethyl group may increase metabolic stability compared to the target compound’s methylimidazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.